molecular formula C13H16O4 B13739481 3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one CAS No. 136796-00-4

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one

Cat. No.: B13739481
CAS No.: 136796-00-4
M. Wt: 236.26 g/mol
InChI Key: ALJDYZBMOUETDA-UHFFFAOYSA-N
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Description

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one is a substituted butanone derivative featuring a hydroxyphenyl group with an acetyl substituent at the para position and a methoxy group at the meta position.

Properties

CAS No.

136796-00-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(4-acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one

InChI

InChI=1S/C13H16O4/c1-8(14)10-5-6-11(12(16)7-10)13(3,17-4)9(2)15/h5-7,16H,1-4H3

InChI Key

ALJDYZBMOUETDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(C)(C(=O)C)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of 2-hydroxyacetophenone followed by a series of reactions to introduce the methoxy and butanone groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other molecules can be analyzed through the lens of solvent properties, reactivity, and synthetic utility. Below is a systematic comparison based on the available evidence:

Solvent Properties and Bio-Based Alternatives

  • 3-Methoxybutan-2-one (MO)

    • Synthesis : Produced via a one-step, solvent-free method using ethyl acetate and dimethyl carbonate catalyzed by p-toluenesulfonic acid (PTSA) .
    • Properties : Boiling point (112°C), density (0.90 g/mL), viscosity (0.48 cP), and Hansen solubility parameters (δH = 5.5 MPa⁰.⁵) make it a sustainable alternative to chlorinated solvents like dichloromethane .
    • Applications : Effective in Friedel-Crafts acylation and Menshutkin reactions, replacing toxic solvents such as dimethyl sulfoxide (DMSO) .
  • 3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one

    • Differences : The addition of the 4-acetyl-2-hydroxyphenyl group introduces aromaticity and hydrogen-bonding capacity, likely altering solubility and reactivity compared to MO. This structural complexity may shift its utility toward specialized organic synthesis or bioactive molecule design rather than bulk solvent applications.

Structural Analogs in Phenolic Ketones

  • 4-Methyl-2-(3-methylbutanoyl)phenol (): Shares a phenolic hydroxyl group and ketone functionality.
  • 1-(3,4-Dimethylcyclohex-3-enyl)ethanone (DE) (): A cyclic ketone with methyl substituents. Comparison: DE’s cyclohexene ring system contrasts with the aromatic phenyl group in the target compound, leading to differences in steric hindrance and electronic effects during reactions.

Reactivity in Organic Transformations

  • MO demonstrates utility in acyl transfer reactions due to its moderate polarity and ability to stabilize charged intermediates .
  • This compound : The acetyl and hydroxyl groups may enable participation in condensation reactions (e.g., Claisen-Schmidt) or serve as a chelating agent in metal-catalyzed processes, though specific data are absent in the provided evidence.

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